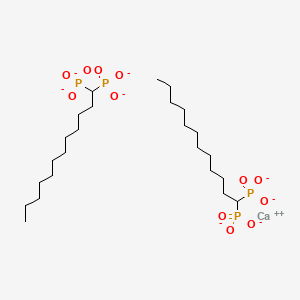
(E)-5-(2-Chlorovinyl)-6-aza-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. This compound is characterized by the presence of a chlorovinyl group at the 5-position and an aza modification at the 6-position of the uridine base. It is structurally similar to natural nucleosides but has been modified to enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’-deoxyuridine.
Chlorovinylation: The 5-position of the uridine base is modified by introducing a chlorovinyl group.
Aza Modification: The 6-position is modified to introduce an aza group, which can be done using various aza-modification techniques.
Industrial Production Methods
Industrial production of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using flow chemistry approaches to ensure consistent and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chlorovinyl group, leading to different reduced products.
Substitution: The chlorovinyl group can undergo substitution reactions with various nucleophiles, leading to a range of substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine .
Wissenschaftliche Forschungsanwendungen
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine: Research is ongoing to explore its therapeutic potential in treating viral infections and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
Wirkmechanismus
The mechanism of action of (E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS
Uniqueness
(E)-5-(2-Chlorovinyl)-6-aza-2’-deoxyuridine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to
Eigenschaften
CAS-Nummer |
100348-18-3 |
|---|---|
Molekularformel |
C10H12ClN3O5 |
Molekulargewicht |
289.67 g/mol |
IUPAC-Name |
6-[(E)-2-chloroethenyl]-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H12ClN3O5/c11-2-1-5-9(17)12-10(18)14(13-5)8-3-6(16)7(4-15)19-8/h1-2,6-8,15-16H,3-4H2,(H,12,17,18)/b2-1+/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
NGJTXSSNNPLVKV-SXSRJLBYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/Cl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CCl)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


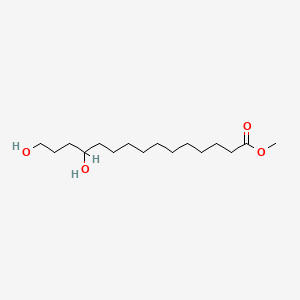
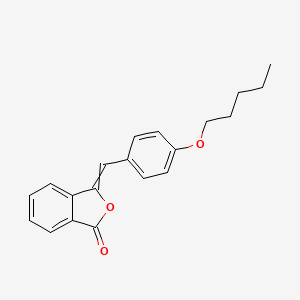
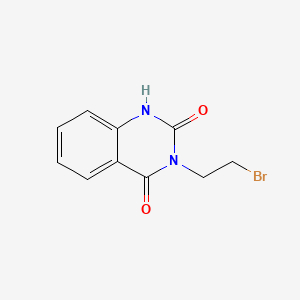
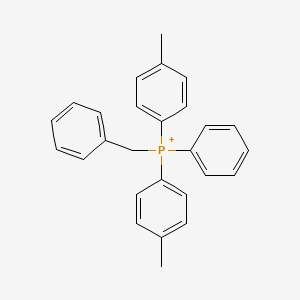
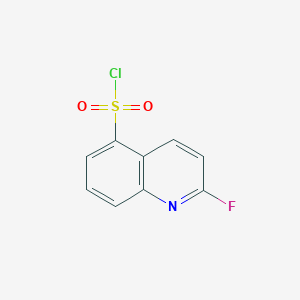


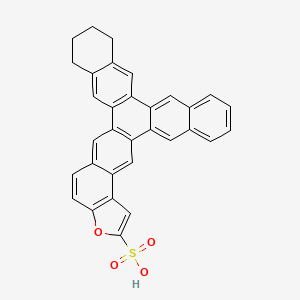



![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
